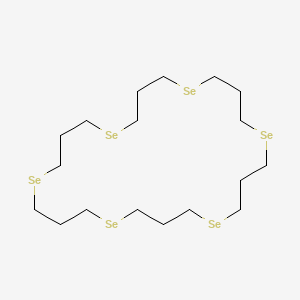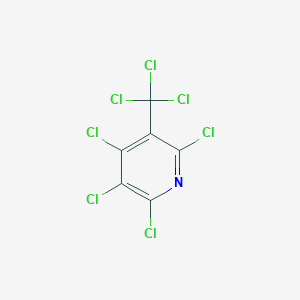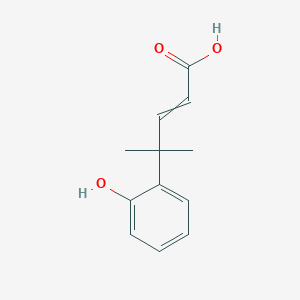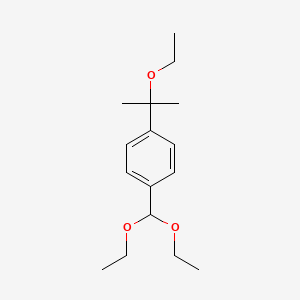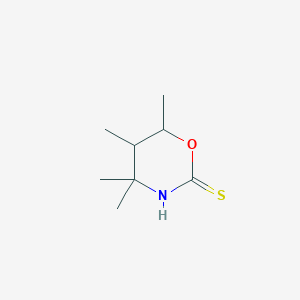
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Vorbereitungsmethoden
The synthesis of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diol or an amino alcohol. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- can be compared with other similar compounds in the oxazine family, such as:
Morpholine (tetrahydro-1,4-oxazine): Known for its use as a solvent and corrosion inhibitor.
Ifosfamide: A chemotherapeutic agent used in cancer treatment.
Benzoxazines: Used in the production of high-performance polymers.
The uniqueness of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
125039-11-4 |
|---|---|
Molekularformel |
C8H15NOS |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
4,4,5,6-tetramethyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C8H15NOS/c1-5-6(2)10-7(11)9-8(5,3)4/h5-6H,1-4H3,(H,9,11) |
InChI-Schlüssel |
JATVHRJLAQDUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=S)NC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


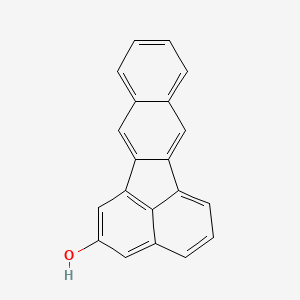
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
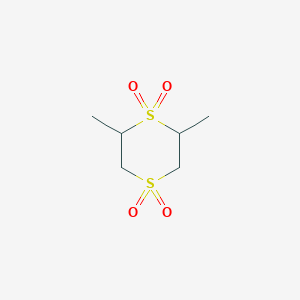
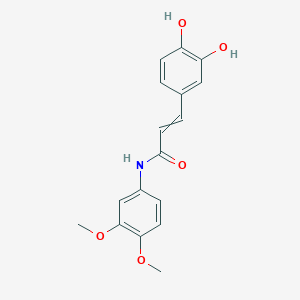

![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)


